![molecular formula C15H10Cl2N2OS B6079024 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone
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Overview
Description
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone (DCBQ) is a synthetic compound that belongs to the quinazolinone family. It has been studied for its potential therapeutic applications in various fields, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and transcription. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to have good stability under various conditions. However, 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for the study of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone. One potential direction is the development of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone analogs with improved solubility and bioavailability. Another potential direction is the study of the effects of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone in combination with other drugs or therapies. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone may also have potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential therapeutic applications of 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone.
Synthesis Methods
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone can be synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-mercaptoquinazolinone in the presence of a base. The reaction yields 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone as a white solid in good yield.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBPNNVNUWWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone |
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